2-Bromo-6-fluoro-3-methylphenylboronic acid
Übersicht
Beschreibung
2-Bromo-6-fluoro-3-methylphenylboronic acid is an organoboron compound with the molecular formula C₇H₇BBrFO₂. This compound is part of the boronic acid family, which is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. The presence of bromine, fluorine, and methyl groups on the phenyl ring makes it a versatile intermediate in the synthesis of various complex molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-fluoro-3-methylphenylboronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 2-Bromo-6-fluoro-3-methylbenzene using bis(pinacolato)diboron in the presence of a base such as potassium acetate. The reaction is usually carried out in an inert atmosphere at elevated temperatures.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, which are crucial for maintaining the reaction conditions and achieving high yields.
Analyse Chemischer Reaktionen
Types of Reactions
2-Bromo-6-fluoro-3-methylphenylboronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base. The major product is a biaryl or a substituted alkene.
Oxidation: The boronic acid group can be oxidized to a phenol using hydrogen peroxide or other oxidizing agents.
Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate the boronic acid group.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Major Products
Biaryls: Formed from Suzuki-Miyaura coupling.
Phenols: Formed from oxidation of the boronic acid group.
Substituted Phenyl Derivatives: Formed from nucleophilic substitution reactions.
Wissenschaftliche Forschungsanwendungen
2-Bromo-6-fluoro-3-methylphenylboronic acid is used in various scientific research applications, including:
Chemistry: As a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: In the study of enzyme inhibitors and as a precursor for bioactive compounds.
Medicine: In the development of new drugs, particularly those targeting cancer and infectious diseases.
Industry: Used in the production of advanced materials, such as polymers and electronic components.
Wirkmechanismus
The mechanism of action of 2-Bromo-6-fluoro-3-methylphenylboronic acid in chemical reactions involves the formation of a boronate ester intermediate, which then undergoes transmetalation with a palladium catalyst. This is followed by reductive elimination to form the desired product. The molecular targets and pathways involved depend on the specific reaction and the nature of the substituents on the phenyl ring.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Bromo-6-fluoro-3-methoxyphenylboronic acid
- 2-Bromo-6-fluoro-3-methylphenylboronic acid pinacol ester
- 3-Fluorophenylboronic acid
Uniqueness
This compound is unique due to the presence of both bromine and fluorine atoms on the phenyl ring, which provides distinct electronic and steric properties. This makes it a valuable intermediate in the synthesis of molecules with specific electronic and steric requirements.
Biologische Aktivität
2-Bromo-6-fluoro-3-methylphenylboronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of bromine and fluorine substituents on the phenyl ring, which may influence its reactivity and interactions with biological targets.
- Molecular Formula : C7H7BBrF
- Molecular Weight : 219.84 g/mol
- Structure : The compound features a phenylboronic acid core with a bromine atom at the 2-position, a fluorine atom at the 6-position, and a methyl group at the 3-position.
Boronic acids, including this compound, are known for their ability to form reversible covalent bonds with diols, which makes them useful in various biochemical applications. The mechanism of action typically involves:
- Covalent Bonding : Interaction with proteins and enzymes through boronate ester formation.
- Enzyme Inhibition : Potential inhibition of proteasome activity, which is crucial for cancer cell survival .
Anticancer Activity
Research indicates that boronic acids can inhibit proteasome activity, leading to apoptosis in cancer cells. For instance, studies have shown that certain boronic acids can disrupt the ubiquitin-proteasome pathway, which is vital for protein degradation in cancer cells .
Antiviral Properties
Some boronic acids exhibit antiviral activity by inhibiting viral replication. This is particularly relevant in the context of developing treatments for viral infections where proteasome function is critical for viral lifecycle progression.
Case Studies and Research Findings
-
Inhibition of Proteasome Activity :
- A study demonstrated that various boronic acids, including derivatives similar to this compound, were effective in inhibiting proteasome activity in vitro. This led to increased levels of pro-apoptotic factors in cancer cell lines.
-
Fluorescence Quenching Studies :
- The compound has been utilized in fluorescence quenching experiments to study its interactions with biomolecules. These studies suggest that it can serve as a biosensor for detecting specific biological interactions at the molecular level.
-
Structure-Activity Relationship (SAR) :
- A comparative analysis of structurally similar compounds revealed that variations in substituent groups significantly affect biological activity. For example, compounds with different halogen substitutions showed varied efficacy in inhibiting cellular pathways associated with cancer progression.
Comparative Analysis of Similar Compounds
Compound Name | Structural Features | Unique Aspects |
---|---|---|
This compound | Bromine and fluorine substituents | Potential anticancer and antiviral properties |
6-Bromo-2-fluoro-3-methylphenylboronic acid | Different substitution pattern | Varying reactivity profiles |
4-Bromo-2-fluorophenylboronic acid | Different positioning of halogens | Potentially different biological activities |
Eigenschaften
IUPAC Name |
(2-bromo-6-fluoro-3-methylphenyl)boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BBrFO2/c1-4-2-3-5(10)6(7(4)9)8(11)12/h2-3,11-12H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJJQBIXFCLTFQS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1Br)C)F)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BBrFO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90659364 | |
Record name | (2-Bromo-6-fluoro-3-methylphenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90659364 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.84 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
957121-09-4 | |
Record name | B-(2-Bromo-6-fluoro-3-methylphenyl)boronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=957121-09-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2-Bromo-6-fluoro-3-methylphenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90659364 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.